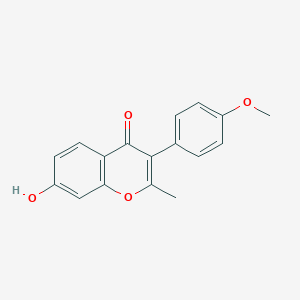
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Übersicht
Beschreibung
Synthesis Analysis The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves multiple steps, including oxidation, hydrolization, acylation, and cyclization. An improved synthetic route was obtained, replacing the reported microwave reaction to cyclize the isoflavone core by reaction under normal conditions, which showed significant antibacterial and antifungal activity in derivatives of similar compounds (Qian, 2008). Another study on related compounds demonstrated the synthesis via the Knoevenagel reaction, characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy (Elenkova et al., 2014).
Molecular Structure Analysis Molecular structure analysis of similar compounds has been conducted through X-ray diffraction, demonstrating that these compounds can crystallize in various forms. For instance, 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) crystallizes in the monoclinic system, showcasing the importance of solvent polarity and hydrogen bonding (Elenkova et al., 2014).
Chemical Reactions and Properties Chemical reactions and properties of chromen-4-one derivatives have been explored, showing a variety of biological activities. For example, certain derivatives have shown high cytotoxic and bactericidal activity, indicating the potential for pharmaceutical applications (Khan et al., 2003).
Physical Properties Analysis The physical properties of these compounds, including their solubility, melting points, and spectral data (UV, IR, NMR), are crucial for understanding their chemical behavior and potential applications. Studies on similar compounds have provided insights into their sensitivity to solvent polarity and hydrogen bonding, which are essential for designing drugs with optimal delivery properties (Elenkova et al., 2014).
Chemical Properties Analysis The chemical properties, including reactivity and stability, play a significant role in determining the applications of these compounds. The studies on related compounds have elucidated their potential as antibacterial and antifungal agents, underscoring the importance of detailed chemical analysis (Mandala et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antihyperlipidemic Potential : A study showed that this compound, isolated from mahogany seeds, significantly reduced the atherogenic index and altered the expression levels of Nrf2 and GPx genes in hyperlipidemic rats, suggesting potential as an antihyperlipidemic agent (Prasetyastuti, Ayunda, & Sunarti, 2021).
Antimicrobial and Antioxidant Activities : New derivatives of this compound have been synthesized, displaying significant antimicrobial and antioxidant properties (Hatzade et al., 2008).
Synthesis and Characterization for Drug Production : The compound has been utilized in the synthesis and characterization of novel polystyrene-supported catalysts for producing anticoagulant drugs like Warfarin (Alonzi et al., 2014).
Antibacterial Effects : Research on new derivatives of 4-hydroxy-chromen-2-one, closely related to 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, indicated high levels of antibacterial activity (Behrami & Dobroshi, 2019).
Photovoltaic Properties : A study focused on the electronic and photovoltaic properties of chromen-2-one-based organic dyes, highlighting their potential in dye-sensitized solar cells (Gad, Kamar, & Mousa, 2020).
Phototransformation Studies : The phototransformation of certain chromenones, closely related to this compound, has been researched, revealing interesting photocyclisation and dealkoxylation behaviors (Khanna et al., 2015).
Analgesic Activity : Stereoisomers of a related compound demonstrated high analgesic activity with low acute toxicity, indicating potential in pain management (Pavlova et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Coumarin derivatives have attracted the attention of many research groups due to their unique stability and the presence of an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives. They have important application value in fluorescent probes, dyes, and optical materials . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-16(11-3-6-13(20-2)7-4-11)17(19)14-8-5-12(18)9-15(14)21-10/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVXOZABOPNCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419877 | |
| Record name | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
CAS RN |
13004-42-7 | |
| Record name | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

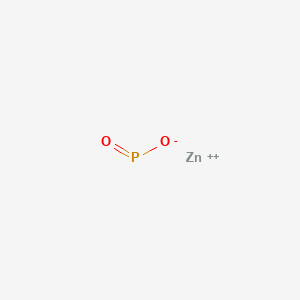
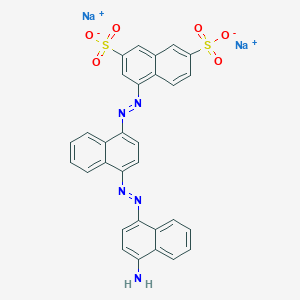
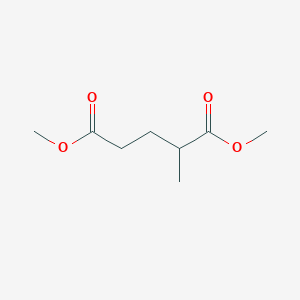
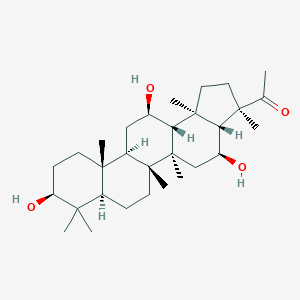
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)
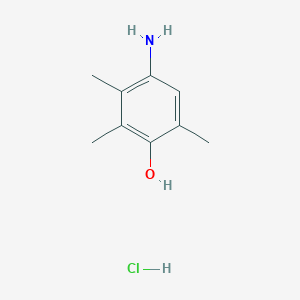
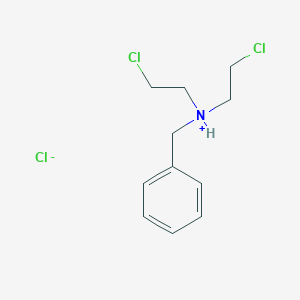
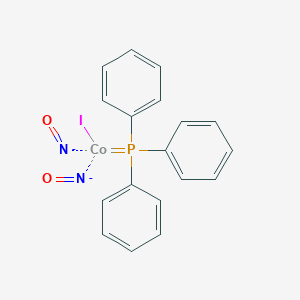
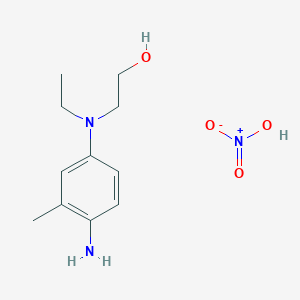
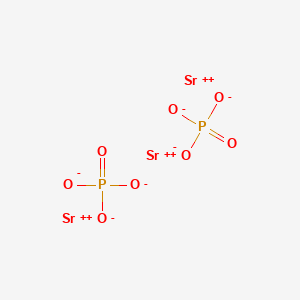
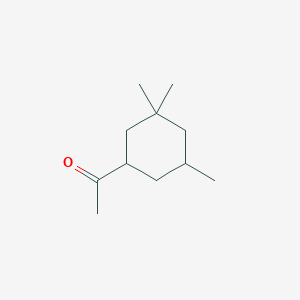

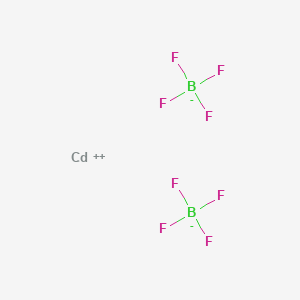
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)